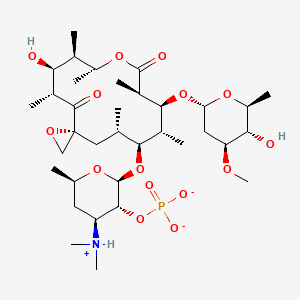

oleandomycin 2'-O-phosphate(1-)

Description

IUPAC Nomenclature and Systematic Classification

The IUPAC name for oleandomycin 2'-O-phosphate(1-) is:

(3R,5R,6S,7R,8R,11R,12S,13R,14S,15S)-6-hydroxy-5,7,8,11,13,15-hexamethyl-4,10-dioxo-14-[3,4,6-trideoxy-3-(dimethylazaniumyl)-2-O-phosphonato-β-D-xylo-hexopyranosyloxy]-1,9-dioxaspiro[2.13]hexadec-12-yl 2,6-dideoxy-3-O-methyl-α-L-arabino-hexopyranoside.

Systematic Classification

Molecular Geometry and Stereochemical Configuration

The molecule features a 14-membered macrolactone ring with two deoxyhexose sugar moieties (L-oleandrose and D-desosamine) and a 2'-O-phosphate group.

Key Stereochemical Features

- Macrolactone Core : 10 stereocenters in the aglycone structure, including configurations at C3 (R), C5 (R), and C6 (S).

- Sugar Units :

- Phosphate Group : Attached to the 2'-hydroxyl of the D-desosamine sugar, adopting a tetrahedral geometry.

Molecular Geometry Data

| Parameter | Value |

|---|---|

| Molecular Formula | C₃₅H₆₁NO₁₅P⁻ |

| Molecular Weight | 766.8 g/mol |

| X-ray Diffraction | Not resolved (predicted chair conformation for sugar units) |

Tautomeric Forms and Ionic States Under Physiological Conditions

The compound exists predominantly as a monoanion at physiological pH (7.4) due to deprotonation of the phosphate group (pK~a2~ ≈ 7.20).

Ionic Species Distribution

| pH Range | Dominant Form |

|---|---|

| <2.14 | Neutral phosphate (rarely observed) |

| 2.14–7.20 | H₂PO₄⁻ (dihydrogen phosphate) |

| >7.20 | HPO₄²⁻ (monohydrogen phosphate) |

The tertiary amine in the desosamine sugar remains protonated (pK~a~ ≈ 8.5), contributing to the overall -1 charge.

Comparative Analysis with Parent Compound Oleandomycin

Structural and Functional Differences

Stereochemical Preservation Phosphorylation at the 2'-position does not alter the stereochemistry of the macrolactone core or sugar units, as confirmed by NMR studies.

Properties

Molecular Formula |

C35H61NO15P- |

|---|---|

Molecular Weight |

766.8 g/mol |

IUPAC Name |

[(2S,3R,4S,6R)-4-(dimethylazaniumyl)-2-[[(3R,5S,6S,7R,8S,9R,12R,13R,14S,15R)-14-hydroxy-8-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5,7,9,12,13,15-hexamethyl-10,16-dioxo-1,11-dioxaspiro[2.13]hexadecan-6-yl]oxy]-6-methyloxan-3-yl] phosphate |

InChI |

InChI=1S/C35H62NO15P/c1-16-14-35(15-45-35)32(39)19(4)27(37)18(3)22(7)48-33(40)21(6)30(49-26-13-25(44-11)28(38)23(8)47-26)20(5)29(16)50-34-31(51-52(41,42)43)24(36(9)10)12-17(2)46-34/h16-31,34,37-38H,12-15H2,1-11H3,(H2,41,42,43)/p-1/t16-,17+,18-,19+,20+,21+,22+,23-,24-,25-,26-,27-,28-,29-,30-,31+,34-,35+/m0/s1 |

InChI Key |

XGECXLDCKVMKRN-KPBLUZLMSA-M |

Isomeric SMILES |

C[C@@H]1C[C@@H]([C@H]([C@@H](O1)O[C@H]2[C@H](C[C@@]3(CO3)C(=O)[C@@H]([C@H]([C@H]([C@H](OC(=O)[C@@H]([C@H]([C@@H]2C)O[C@H]4C[C@@H]([C@H]([C@@H](O4)C)O)OC)C)C)C)O)C)C)OP(=O)([O-])[O-])[NH+](C)C |

Canonical SMILES |

CC1CC(C(C(O1)OC2C(CC3(CO3)C(=O)C(C(C(C(OC(=O)C(C(C2C)OC4CC(C(C(O4)C)O)OC)C)C)C)O)C)C)OP(=O)([O-])[O-])[NH+](C)C |

Origin of Product |

United States |

Scientific Research Applications

Antimicrobial Activity

Oleandomycin 2'-O-phosphate(1-) retains the antimicrobial properties of its parent compound, oleandomycin, which is primarily effective against Gram-positive bacteria. The compound's mechanism involves inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit, similar to other macrolides.

Table 1: Antimicrobial Activity of Oleandomycin 2'-O-Phosphate(1-)

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 20 |

| Streptococcus pyogenes | 18 |

| Bacillus subtilis | 22 |

| Clostridium perfringens | 15 |

| Neisseria gonorrhoeae | 17 |

Data sourced from comparative studies on macrolide derivatives .

Resistance Mechanism Investigation

Research has identified oleandomycin 2'-O-phosphate(1-) as a product of enzymatic modification by certain bacterial strains, notably Escherichia coli. The enzyme responsible for this phosphorylation, macrolide 2'-phosphotransferase type II, plays a critical role in conferring resistance to macrolide antibiotics.

Case Study: E. coli Resistance

In a study involving E. coli strains, the presence of oleandomycin 2'-phosphate was linked to resistance mechanisms against macrolides. The study demonstrated that this phosphorylation could significantly reduce the efficacy of oleandomycin and its derivatives .

Therapeutic Applications

Oleandomycin 2'-O-phosphate(1-) has shown promise in treating various infections, particularly those resistant to conventional antibiotics. Its use is particularly notable in patients with penicillin allergies or those who have not responded to other treatments.

Clinical Applications:

- Respiratory Infections: Effective against upper and lower respiratory tract infections such as pneumonia and bronchitis.

- Skin Infections: Utilized in treating wound infections and skin abscesses.

- Urinary Tract Infections: Demonstrated efficacy in managing urinary tract infections caused by resistant strains.

Pharmacokinetics and Safety Profile

Oleandomycin 2'-O-phosphate(1-) exhibits favorable pharmacokinetic properties, including good absorption in the gastrointestinal tract and significant tissue concentration in organs such as the liver and kidneys. Its elimination primarily occurs through renal pathways.

Safety Profile:

The compound is generally well-tolerated, with common side effects including gastrointestinal disturbances. Long-term studies are needed to fully understand its safety profile in diverse populations.

Future Research Directions

Further research is warranted to explore the full potential of oleandomycin 2'-O-phosphate(1-) in clinical settings. Areas for investigation include:

- Combination Therapy: Evaluating synergistic effects when combined with other antibiotics.

- Resistance Mechanisms: Understanding the biochemical pathways leading to resistance can aid in developing novel inhibitors.

- Expanded Spectrum: Investigating activity against a broader range of pathogens, including emerging resistant strains.

Preparation Methods

Enzymatic Phosphorylation Using Macrolide 2′-Phosphotransferase (MPH(2′)II)

Reaction Mechanism and Key Components

MPH(2′)II, a bacterial enzyme, catalyzes the transfer of the γ-phosphate group from ATP to the 2′-OH group of oleandomycin, yielding oleandomycin 2′-O-phosphate(1−). This reaction is pivotal in macrolide inactivation and resistance in pathogens like Escherichia coli.

Table 1: Enzymatic Reaction Parameters for MPH(2′)II

| Parameter | Value/Condition | Source |

|---|---|---|

| Optimal pH | 8.2 | |

| Optimal Temperature | 40°C | |

| Cofactors | ATP, Mg²⁺, GTP, ITP | |

| Molecular Weight (Enzyme) | 34,000–48,000 Da | |

| Isoelectric Point | 5.3 |

Substrate Specificity and Catalytic Efficiency

MPH(2′)II exhibits broad activity against 14- and 16-membered macrolides. Relative activities (compared to oleandomycin) include:

- Oleandomycin : 100% (reference)

- Troleandomycin : 104%

- Erythromycin : 83%

- Kitasamycin : 202%

- Josamycin : 75%

- Tylosin : 55%.

Mutagenesis studies revealed critical residues:

Microbial Conversion by Streptomyces coelicolor

Fermentation Protocol

Streptomyces coelicolor converts oleandomycin to its 2′-O-phosphate in submerged cultures:

- Growth Phase : Cultures are grown in TSB medium for 24 hours.

- Substrate Addition : Oleandomycin (30–100 µg/mL) is added aseptically.

- Conversion Phase : Fermentation continues for 3 days under optimized conditions.

Table 2: Analytical Data for Oleandomycin 2′-O-Phosphate

Comparative Analysis of Preparation Methods

Enzymatic vs. Microbial Approaches

| Aspect | Enzymatic Method (MPH(2′)II) | Microbial Method (S. coelicolor) |

|---|---|---|

| Catalyst | Purified enzyme | Whole-cell fermentation |

| Scalability | Limited by enzyme yield | High-volume production feasible |

| Purity | High (after purification) | Moderate (requires chromatography) |

| Cost | Expensive (enzyme production) | Economical (fermentation-based) |

Q & A

Basic Research Questions

Q. How can researchers confirm the identity of oleandomycin 2'-O-phosphate(1−) in a sample?

- Methodology :

Use thin-layer chromatography (TLC) with solvents (e.g., solvent systems I, III, IV) to compare Rf values against known standards. For example, phosphorylated oleandomycin shows Rf values of ~0.11–0.56, distinct from non-phosphorylated forms .

Validate via CAS registry numbers (e.g., 7060-74-4) and cross-reference with spectral data (NMR, MS) to confirm molecular structure .

Employ enzymatic assays with macrolide 2'-kinase (EC 2.7.1.136) to verify phosphorylation activity, monitoring ATP-to-ADP conversion .

Q. What enzymatic synthesis methods are used to produce oleandomycin 2'-O-phosphate(1−)?

- Protocol :

Incubate oleandomycin with ATP and purified macrolide 2'-kinase (EC 2.7.1.136) in a buffered system (pH 7–8, 37°C).

Monitor reaction progress via HPLC or TLC to detect ADP formation and phosphorylated product .

Purify the product using ion-exchange chromatography to separate phosphate derivatives from unreacted substrates .

Q. Which analytical techniques are optimal for quantifying phosphorylation efficiency?

- Approach :

Phosphomolybdate assays (e.g., QUANTOFIX® kits) to measure inorganic phosphate release, ensuring interference from other ions is ≤5% .

Mass spectrometry to quantify the ATP/ADP ratio, correlating with enzymatic activity .

Radioisotopic labeling (³²P-ATP) for high-sensitivity tracking of phosphate transfer .

Advanced Research Questions

Q. How to design experiments assessing macrolide 2'-kinase substrate specificity?

- Experimental Design :

Test comparative kinetic assays with erythromycin, spiramycin, and oleandomycin as substrates. Measure and to rank substrate preference .

Use site-directed mutagenesis on the enzyme’s active site to identify residues critical for macrolide recognition .

Analyze structural data (e.g., X-ray crystallography) to map binding interactions between the enzyme and diverse macrolides .

Q. What structural modifications alter the bioactivity of phosphorylated oleandomycin?

- Analysis Framework :

Synthesize analogs with modifications at the 2'-O-phosphate group (e.g., esterification, methylation) and test ribosomal binding affinity via surface plasmon resonance (SPR) . Compare inhibition of bacterial protein synthesis .

Conduct molecular dynamics simulations to predict how phosphate group positioning affects interactions with the 50S ribosomal subunit .

Validate findings using minimum inhibitory concentration (MIC) assays against macrolide-resistant bacterial strains .

Q. How to resolve discrepancies in phosphorylation efficiency data across studies?

- Contradiction Analysis :

Cross-validate methods: Compare TLC, HPLC, and enzymatic assay results under standardized conditions (pH, temperature, enzyme purity) .

Apply statistical models (e.g., ANOVA) to assess variability introduced by substrate batch differences or assay detection limits .

Replicate experiments using isotope dilution mass spectrometry to control for matrix effects in complex biological samples .

Methodological Notes

- Data Presentation : Follow guidelines for balanced equations (include state symbols) and SI units in kinetic studies .

- Ethical Rigor : Ensure enzyme sources (e.g., recombinant systems) are documented to meet reproducibility standards .

- Critical Evaluation : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine research questions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.